molecular formula C9H9F5O4 B3846432 (Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid

(Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid

Cat. No.: B3846432
M. Wt: 276.16 g/mol
InChI Key: DMNXHLVQWNHIFS-IHWYPQMZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a pentafluoropentoxy group attached to a but-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a pentafluoropentanol derivative with a suitable but-2-enoic acid precursor under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as distillation, crystallization, and chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The pentafluoropentoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid exerts its effects involves interactions with specific molecular targets. The pentafluoropentoxy group can interact with various enzymes and receptors, influencing their activity. The compound may also participate in signaling pathways, modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)butanoic acid
  • 4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)pent-2-enoic acid
  • 4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)hex-2-enoic acid

Uniqueness

(Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The presence of the pentafluoropentoxy group enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

(Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F5O4/c10-8(11,9(12,13)14)4-1-5-18-7(17)3-2-6(15)16/h2-3H,1,4-5H2,(H,15,16)/b3-2-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNXHLVQWNHIFS-IHWYPQMZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(F)(F)F)(F)F)COC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(C(F)(F)F)(F)F)COC(=O)/C=C\C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid
Reactant of Route 3
Reactant of Route 3
(Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid
Reactant of Route 4
Reactant of Route 4
(Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid
Reactant of Route 5
Reactant of Route 5
(Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid
Reactant of Route 6
(Z)-4-oxo-4-(4,4,5,5,5-pentafluoropentoxy)but-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.